molecular formula C19H20N2O4 B2543112 Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate CAS No. 1448063-68-0

Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate

Cat. No. B2543112
CAS RN: 1448063-68-0
M. Wt: 340.379
InChI Key: AATYUNBWNJYYRG-UHFFFAOYSA-N
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Description

The compound "Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate" is a chemical entity that can be associated with a class of pyridine-based derivatives. These derivatives are known for their potential in forming supramolecular structures, particularly in the context of liquid crystal research. The papers provided discuss various pyridine-based derivatives and their synthesis, molecular structure, and mesophase behavior, which can be related to the compound .

Synthesis Analysis

The synthesis of pyridine-based derivatives often involves multi-step reactions, starting from basic building blocks such as pyridine, benzoic acid, and various substituents. For instance, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate involves the reaction of 3,5-dihydroxybenzoic acid with α-chloromethyl pyridine . Similarly, the synthesis of other pyridine derivatives, such as those mentioned in the papers, typically includes reactions like esterification, etherification, and the formation of hydrogen-bonded complexes .

Molecular Structure Analysis

The molecular structure of pyridine-based derivatives is characterized by the presence of a pyridine ring, which can engage in hydrogen bonding and other non-covalent interactions. These interactions are crucial for the formation of supramolecular structures, such as liquid crystals. The structure of these compounds is often confirmed using techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, including the formation of hydrogen-bonded complexes. These complexes are formed between pyridine-based derivatives and benzoic acids, which can lead to the induction of mesophases, such as smectic C (SmC) mesophase . The ability to form such complexes is influenced by factors like lateral substitution on the central phenylene ring, terminal polar substituents, and the length of the alkoxy chain .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-based derivatives are often studied in the context of their liquid crystalline behavior. Differential scanning calorimetry (DSC) and polarized optical microscopy (PLM) are used to characterize the mesophase behavior of these compounds. The stability and type of mesophases formed can be affected by the molecular structure of the pyridine derivative and the nature of the substituents present . The papers suggest that the mesophase behavior is particularly sensitive to the length of the alkoxy chain and the presence of polar groups .

Scientific Research Applications

Synthesis of Functionalized Compounds

The compound is utilized in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, which are important in creating new chemical entities with potential biological activity. Such reactions often involve interactions with benzylidenemalononitriles, α-cyanoacrylic esters, and 3-(cyanomethylene)-2-indolinones, leading to diverse heterocyclic compounds (Mekheimer, Mohamed, & Sadek, 1997).

Supramolecular Chemistry

Research has explored the use of pyridine-based derivatives, including compounds structurally related to Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate, in forming supramolecular liquid crystals. These studies focus on how different substituents on the pyridine-based derivatives or the acid component affect the stability of the supramolecular liquid crystal phases induced by intermolecular hydrogen bonding (Naoum, Fahmi, & Almllal, 2010).

Photophysical Properties

The photophysical properties of S, N, and Se-modified methyl salicylate derivatives, including compounds similar to Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate, have been studied. Such research provides insights into the effects of different substituents on the compound's photophysical behavior, crucial for applications in optoelectronics and sensor technology (Yoon et al., 2019).

Molecular and Crystal Structures

Investigations into the molecular and crystal structures of hydroxy derivatives of hydropyridine, which share a common structural framework with Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate, help understand the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. This is essential for designing materials with specific physical properties (Kuleshova & Khrustalev, 2000).

Luminescent Properties

The synthesis and study of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers, related to the chemical class of Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate, reveal interesting luminescent properties. These properties might have potential applications in crystal engineering to construct patentable crystals with specific luminescent behaviors, which are valuable in the development of new materials for electronic and photonic devices (Li et al., 2015).

Future Directions

Research into piperidine derivatives is ongoing, and these compounds have potential in the development of new drugs . Future research could explore the synthesis, properties, and biological activity of this specific compound.

properties

IUPAC Name

methyl 2-(4-pyridin-2-yloxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-19(23)16-7-3-2-6-15(16)18(22)21-12-9-14(10-13-21)25-17-8-4-5-11-20-17/h2-8,11,14H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATYUNBWNJYYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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